2-Propenoic acid, 3,3'-(1,3-phenylene)bis-
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Overview
Description
2-Propenoic acid, 3,3’-(1,3-phenylene)bis- is an organic compound with the molecular formula C12H10O4. It is a derivative of propenoic acid and features a phenylene group linking two propenoic acid moieties. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3,3’-(1,3-phenylene)bis- typically involves the reaction of isophthalaldehyde with malonic acid in the presence of pyridine as a catalyst. The reaction is carried out in toluene at a temperature of 80°C for approximately 3 hours. The reaction mixture is then cooled, filtered, and dried to obtain the desired product with a high purity of 98.2% .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3,3’-(1,3-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The phenylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields saturated derivatives.
Substitution: Results in substituted phenylene derivatives.
Scientific Research Applications
2-Propenoic acid, 3,3’-(1,3-phenylene)bis- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3,3’-(1,3-phenylene)bis- involves its ability to participate in polymerization reactions. The double bonds in the propenoic acid moieties can undergo radical polymerization, leading to the formation of cross-linked polymer networks. These networks exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-: Similar structure but with a different phenylene linkage.
2-Propenoic acid, 3-phenyl-: Contains a single phenyl group instead of a bis-phenylene structure.
Uniqueness
2-Propenoic acid, 3,3’-(1,3-phenylene)bis- is unique due to its bis-phenylene linkage, which imparts distinct properties such as increased rigidity and thermal stability compared to its analogs .
Properties
IUPAC Name |
3-[3-(2-carboxyethenyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-11(14)6-4-9-2-1-3-10(8-9)5-7-12(15)16/h1-8H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXUBZPHAPGHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=CC(=O)O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354206 |
Source
|
Record name | 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37710-81-9 |
Source
|
Record name | 2-Propenoic acid, 3,3'-(1,3-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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